(R)-N-(4-(1-Aminoethyl)phenyl)acetamide
Overview
Description
“®-N-(4-(1-Aminoethyl)phenyl)acetamide” is a chemical compound with the CAS Number: 177948-74-2 . It has a linear formula of C10H14N2O . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” is C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .Chemical Reactions Analysis
The chemical reactions involving “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. Detailed reaction mechanisms might be available in specialized chemistry resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not detailed in the search results. For comprehensive information, specialized databases or scientific literature should be consulted .Scientific Research Applications
β3-Adrenergic Receptor Agonists for Obesity and Diabetes : N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, were evaluated as selective β3-adrenergic receptor agonists, potentially useful for treating obesity and type 2 diabetes. Some compounds showed significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Synthesis of (R)-Phenotropil : Novel methods were developed for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, also known as (R)-Phenotropil, a compound related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide. These methods involve key steps like alkylation and cyclization, highlighting the compound's potential in medicinal chemistry (Vorona et al., 2013).
Radiosynthesis for Metabolic Studies : Compounds like [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, have been synthesized for studies on metabolism and mode of action, which is significant for understanding the biological effects of related acetamide derivatives (Latli & Casida, 1995).
Enantioselective Synthesis for β-Blocker Atenolol : Research has focused on the enantioselective synthesis of acetamide derivatives, useful as building blocks for β-blockers like atenolol. This showcases the relevance of acetamide derivatives in creating enantiomerically pure pharmaceuticals (Lund et al., 2016).
L,D-Dipeptide Aggregate Inclusion Compounds : (S)-phenylglycyl-(R)-phenylglycine, structurally similar to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, forms inclusion compounds with small amides, demonstrating potential applications in molecular recognition and self-assembly in materials science (Akazome et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. This information might be available in recent scientific literature or future research proposals .
Relevant Papers The search results do not provide specific papers related to “®-N-(4-(1-Aminoethyl)phenyl)acetamide”. For a comprehensive review, it is recommended to search scientific databases such as PubMed, Scopus, or Web of Science .
properties
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORYGMLNMVLIDS-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(4-(1-Aminoethyl)phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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